molecular formula C15H16F2N4OS B14393164 5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine CAS No. 87992-24-3

5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine

Cat. No.: B14393164
CAS No.: 87992-24-3
M. Wt: 338.4 g/mol
InChI Key: BMOQOANEIARSBO-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a difluorophenyl group and a morpholinyl ethyl sulfanyl group attached to the triazine ring

Preparation Methods

The synthesis of 5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholinyl Ethyl Sulfanyl Group: This step involves the reaction of the intermediate compound with morpholine and an appropriate sulfanyl reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine can be compared with other similar compounds, such as:

    5-(3,4-Dichlorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine: This compound has a dichlorophenyl group instead of a difluorophenyl group, which may result in different chemical and biological properties.

    5-(3,4-Dimethoxyphenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine: The presence of methoxy groups can influence the compound’s reactivity and interactions with biological targets.

    5-(3,4-Difluorophenyl)-3-{[2-(piperidin-4-yl)ethyl]sulfanyl}-1,2,4-triazine: Substituting the morpholinyl group with a piperidinyl group can alter the compound’s pharmacological profile.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

87992-24-3

Molecular Formula

C15H16F2N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-[2-[[5-(3,4-difluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]ethyl]morpholine

InChI

InChI=1S/C15H16F2N4OS/c16-12-2-1-11(9-13(12)17)14-10-18-20-15(19-14)23-8-5-21-3-6-22-7-4-21/h1-2,9-10H,3-8H2

InChI Key

BMOQOANEIARSBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=NC(=CN=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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